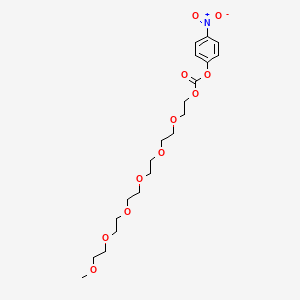

m-PEG7-4-nitrophenyl carbonate

Descripción general

Descripción

m-PEG7-4-nitrophenyl carbonate is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in the field of targeted protein degradation, where it facilitates the selective degradation of target proteins by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG7-4-nitrophenyl carbonate typically involves the reaction of monomethoxypolyethylene glycol with p-nitrophenyl chloroformate. This reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG7-4-nitrophenyl carbonate primarily undergoes substitution reactions. The nitrophenyl carbonate group is a good leaving group, making it reactive towards nucleophiles such as amines .

Common Reagents and Conditions

Reagents: Common reagents include amines, such as lysine residues in proteins.

Major Products

The major products of these reactions are urethane linkages formed between the polyethylene glycol chain and the nucleophile .

Aplicaciones Científicas De Investigación

Biochemistry and Molecular Biology

m-PEG7-4-nitrophenyl carbonate serves as a crucial linker in the development of PROTACs. These compounds facilitate the selective degradation of target proteins by connecting two ligands: one for an E3 ubiquitin ligase and another for the target protein. This mechanism exploits the ubiquitin-proteasome system to regulate protein levels within cells.

Key Findings :

- The use of this compound in PROTACs has shown promise in degrading disease-causing proteins, offering potential therapeutic strategies for various diseases, including cancer and neurodegenerative disorders .

Chemistry

In synthetic chemistry, this compound is employed to create complex molecules through substitution reactions. Its ability to form stable urethane linkages with nucleophiles, such as amines, enhances its utility in synthesizing diverse chemical entities.

Synthesis Example :

The reaction of this compound with amino acids has been reported to yield stable derivatives that can be characterized by NMR and FTIR spectroscopy .

Medicine

The compound's role in drug development is significant, particularly in creating targeted therapies that can degrade specific proteins implicated in diseases. It has been identified as a promising candidate for enhancing drug delivery systems and stabilizing therapeutic proteins.

Case Study :

Research indicates that incorporating this compound into formulations can improve the stability of therapeutic proteins under harsh conditions, thereby enhancing their efficacy and shelf life .

Industrial Applications

Beyond research, this compound finds applications in the production of specialized polymers and materials. Its reactivity allows for the modification of surfaces and materials used in medical devices and diagnostics.

Data Table: Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemistry | Linker in PROTACs for targeted protein degradation | Selective degradation of proteins |

| Synthetic Chemistry | Formation of urethane linkages with nucleophiles | Versatile synthesis capabilities |

| Medicine | Enhances stability and delivery of therapeutic proteins | Improved efficacy and stability |

| Industrial Uses | Modification of surfaces and materials for medical devices | Tailored properties for applications |

Mecanismo De Acción

The mechanism of action of m-PEG7-4-nitrophenyl carbonate involves its role as a linker in PROTACs. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

- Methoxypolyethylene glycol succinate N-hydroxysuccinimide

- Methoxypolyethylene glycol maleimide

- O-[(N-Succinimidyl)succinyl-aminoethyl]-O′-methylpolyethylene glycol

Uniqueness

m-PEG7-4-nitrophenyl carbonate is unique due to its specific application in PROTAC synthesis. Its nitrophenyl carbonate group provides a highly reactive site for nucleophilic attack, making it particularly effective in forming stable urethane linkages .

Actividad Biológica

m-PEG7-4-nitrophenyl carbonate (m-PEG7-NPC) is a polyethylene glycol (PEG)-based compound that has garnered significant attention in the field of bioconjugation and drug delivery systems. This article explores its synthesis, biological activity, and potential applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of m-PEG7-NPC typically involves the reaction of 4-nitrophenyl chloroformate with mPEG-OH (a hydroxyl-terminated PEG) in an aprotic solvent such as dichloromethane. The general reaction can be summarized as follows:

-

Reagents :

- mPEG-OH

- 4-nitrophenyl chloroformate

- Triethylamine (TEA) as a base

-

Procedure :

- Dissolve mPEG-OH in dichloromethane.

- Add 4-nitrophenyl chloroformate and TEA while stirring.

- Maintain the reaction at room temperature for 24 hours.

- Precipitate the product using cold diethyl ether.

The yield of m-PEG7-NPC is often reported to be over 90%, indicating a highly efficient synthesis process .

m-PEG7-NPC acts primarily as a linker in PROTAC (proteolysis-targeting chimeras) technology, facilitating the targeted degradation of specific proteins within cells. The incorporation of m-PEG7-NPC enhances solubility and stability, which are crucial for effective cellular uptake and subsequent biological activity.

Cytotoxicity and Antiproliferative Activity

A study examining various PEG derivatives, including m-PEG7-NPC, demonstrated that these compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. The results indicated that:

- Cytotoxicity : Compounds containing shorter PEG chains showed greater antiproliferative activity compared to their longer counterparts. Specifically, compounds with a shorter mPEG chain exhibited 2–5 times more potent activity than the parent drug, indicating that the length of the PEG chain can significantly influence biological outcomes .

- IC50 Values : The IC50 values for several conjugates were comparable to or lower than those of standard chemotherapeutic agents, suggesting that m-PEG7-NPC could serve as an effective component in drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

- Stability Studies : In stability assessments, m-PEG7-NPC was shown to significantly increase the physical stability of proteins like human growth hormone (hGH) when stored under various conditions. The addition of amino acid-mPEG derivatives improved stability over time, demonstrating the potential for m-PEG7-NPC to enhance the shelf life and efficacy of biologics .

- Application in PROTACs : Recent research has highlighted the use of m-PEG7-NPC in developing PROTACs targeting specific oncoproteins. These studies reveal that incorporating m-PEG7-NPC into PROTAC designs improves solubility and enhances target engagement, leading to increased protein degradation rates in vitro .

Data Summary

| Property | Value/Observation |

|---|---|

| Synthesis Yield | >90% |

| Cytotoxicity (IC50) | Comparable or more potent than HCPT |

| Stability Improvement | Enhanced stability of hGH over time |

| Application | Effective in PROTAC synthesis |

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVAFMHNSCFAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.